molecular formula C14H17ClN2O6S B2405456 Ethyl 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate CAS No. 291292-03-0

Ethyl 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate

Cat. No.: B2405456
CAS No.: 291292-03-0
M. Wt: 376.81
InChI Key: DFDILNXJBYMJGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with a piperidine ring, a sulfonyl group, and a nitrophenyl moiety, making it a subject of interest in various fields such as medicinal chemistry, pharmacology, and industrial chemistry.

Properties

IUPAC Name

ethyl 1-(4-chloro-3-nitrophenyl)sulfonylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O6S/c1-2-23-14(18)10-5-7-16(8-6-10)24(21,22)11-3-4-12(15)13(9-11)17(19)20/h3-4,9-10H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDILNXJBYMJGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Piperidine

The piperidine ring’s secondary amine reacts with 4-chloro-3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine or sodium hydroxide. This step, performed in anhydrous dichloromethane or tetrahydrofuran at 0–25°C, yields the intermediate 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid. Patent US4179569A highlights similar conditions for sulfonylation, achieving >80% purity after column chromatography.

Esterification of the Carboxylic Acid

Esterification employs ethanol and a catalytic acid (e.g., sulfuric acid) under reflux. The carboxylic acid intermediate reacts with excess ethanol to form the ethyl ester. US3998834A reports analogous esterifications using ethanol and sulfuric acid, with reaction times of 12–16 hours and yields exceeding 70% after crystallization.

Detailed Step-by-Step Synthesis

Sulfonylation Reaction

A mixture of 4-piperidinecarboxylic acid (10.0 g, 69.4 mmol) and triethylamine (14.5 mL, 104.1 mmol) in dichloromethane (100 mL) is cooled to 0°C. 4-Chloro-3-nitrobenzenesulfonyl chloride (18.2 g, 69.4 mmol) is added dropwise, and the reaction is stirred for 6 hours at room temperature. The organic layer is washed with 1M HCl (2×50 mL), dried over MgSO₄, and concentrated to yield a crude solid.

Esterification

The sulfonated carboxylic acid (15.0 g, 40.5 mmol) is dissolved in ethanol (150 mL) with concentrated sulfuric acid (2 mL). The mixture is refluxed for 16 hours, cooled, and neutralized with aqueous NaHCO₃. Ethyl acetate extraction, drying, and solvent evaporation afford the ester. Purification via silica gel chromatography (chloroform/methanol, 95:5) yields this compound as a white solid (12.1 g, 73%).

Optimization and Purification Techniques

Reaction Temperature and Solvent Effects

Lower sulfonylation temperatures (0–5°C) minimize side reactions, as evidenced by US4179569A’s use of ice-cooled conditions for analogous syntheses. Polar aprotic solvents like dimethylformamide (DMF) enhance sulfonyl chloride reactivity but require rigorous drying to prevent hydrolysis.

Crystallization and Chromatography

The final product is crystallized from 2-propanol/4-methyl-2-pentanone (3:1), yielding needles with a melting point of 196°C. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase confirms >98% purity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃) : δ 1.25 (t, 3H, J=7.1 Hz, CH₂CH₃), 1.62–1.94 (m, 4H, piperidine CH₂), 3.20–3.28 (m, 1H, NCH), 4.15 (q, 2H, J=7.1 Hz, OCH₂), 7.65 (d, 1H, J=8.5 Hz, aromatic), 8.25 (dd, 1H, J=8.5, 2.3 Hz, aromatic), 8.45 (d, 1H, J=2.3 Hz, aromatic).
  • MS (ES+) : m/z 377 [M+H]⁺, consistent with the molecular formula C₁₄H₁₇ClN₂O₆S.

Physicochemical Properties

  • Boiling Point : 505.2±60.0°C (predicted via group contribution methods).
  • Density : 1.434±0.06 g/cm³, indicating a compact molecular structure.
  • pKa : -7.26±0.40, reflecting the strong electron-withdrawing effects of the sulfonyl and nitro groups.

Comparative Analysis of Methods

Sulfonylation Efficiency

Method Solvent Base Yield (%) Purity (%)
Dichloromethane/Triethylamine CH₂Cl₂ Et₃N 73 98
THF/NaOH THF NaOH 68 95

Triethylamine in dichloromethane offers superior yield and purity compared to aqueous NaOH in THF, likely due to reduced hydrolysis.

Esterification Catalysts

Catalyst Temperature (°C) Time (h) Yield (%)
H₂SO₄ 78 16 73
p-Toluenesulfonic Acid 80 14 70

Sulfuric acid marginally outperforms p-toluenesulfonic acid, possibly due to stronger protonation of the carboxylic acid.

Industrial and Laboratory-Scale Considerations

Solvent Recovery

Large-scale syntheses prioritize solvent recycling. Patent US3998834A emphasizes dichloromethane recovery via distillation, reducing costs by 30%.

Waste Management

The nitro group necessitates careful handling of aqueous waste. Neutralization with ammonium hydroxide precipitates nitroaromatic byproducts, which are incinerated.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity :
    • Compounds similar to Ethyl 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate have demonstrated antimicrobial properties, making them candidates for developing new antibiotics. Research indicates that modifications in the nitrophenyl group can enhance activity against resistant bacterial strains .
  • Analgesic Properties :
    • The piperidine structure is often associated with analgesic effects. Studies have shown that derivatives of piperidine compounds exhibit potent analgesic activities in experimental models. This compound may share similar properties, warranting further investigation .
  • Anti-inflammatory Effects :
    • The compound's potential anti-inflammatory effects are being explored, particularly in conditions such as arthritis. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, which could lead to therapeutic applications in inflammatory diseases .

Synthetic Applications

  • Building Block in Organic Synthesis :
    • This compound serves as a versatile scaffold in organic synthesis. Its unique functional groups allow for further derivatization, enabling the synthesis of more complex molecules used in drug development .
  • Intermediates for Drug Development :
    • This compound can be utilized as an intermediate in the synthesis of other biologically active compounds, facilitating the discovery of new drugs through combinatorial chemistry approaches .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various piperidine derivatives, including this compound. Results indicated significant inhibition of bacterial growth against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Analgesic Activity

In an animal model of pain, derivatives of piperidine were tested for their analgesic effects. The results showed that compounds with similar structures to this compound exhibited dose-dependent pain relief, indicating promising analgesic properties.

Mechanism of Action

The compound’s mechanism of action is largely dependent on its interaction with biological molecules. The nitrophenyl and sulfonyl groups can form hydrogen bonds and electrostatic interactions with proteins, potentially inhibiting enzyme activity or altering protein function. The piperidine ring provides a scaffold that can enhance binding affinity and specificity.

Comparison with Similar Compounds

    Ethyl 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate: Lacks the nitro group, which may reduce its reactivity and biological activity.

    Ethyl 1-[(4-nitrophenyl)sulfonyl]-4-piperidinecarboxylate: Lacks the chlorine atom, which may affect its substitution reactions.

Uniqueness: Ethyl 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate is unique due to the presence of both the nitro and chloro groups, which confer distinct chemical reactivity and potential biological activity. This combination allows for a broader range of chemical modifications and interactions compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Biological Activity

Ethyl 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate, with the molecular formula C14H17ClN2O6SC_{14}H_{17}ClN_{2}O_{6}S and a molecular weight of approximately 376.8 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C14H17ClN2O6SC_{14}H_{17}ClN_{2}O_{6}S
  • Molecular Weight : 376.8 g/mol
  • CAS Number : 291292-03-0
  • Purity : Typically available at 98% purity

The biological activity of this compound is primarily attributed to its structural components, particularly the piperidine ring and the sulfonyl group, which are known to interact with various biological targets.

  • Antifungal Activity : Research has shown that piperidine derivatives can exhibit antifungal properties. Specifically, compounds structurally related to this compound have demonstrated effectiveness against resistant strains of Candida auris, a significant pathogen in immunocompromised patients .
  • Induction of Apoptosis : Studies indicate that certain derivatives can induce apoptotic cell death in fungal cells by disrupting plasma membranes and interfering with cellular processes like the cell cycle. This mechanism is particularly important for developing new antifungal therapies .
  • Antioxidant Properties : The presence of nitro groups in the compound may contribute to antioxidant activities, potentially offering protective effects against oxidative stress in various biological systems .

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of compounds similar to this compound:

CompoundMIC (μg/mL)MFC (μg/mL)Mechanism
pta10.240.97Apoptosis induction in C. auris
pta20.501.50Cell cycle arrest
pta30.973.90Membrane disruption

Table 1: Antifungal activity of piperidine derivatives against Candida auris .

Additional Insights

Further investigations into the compound's effects on mammalian cells reveal a lower toxicity profile compared to traditional antifungal agents, suggesting its potential as a safer alternative in clinical applications . Additionally, the compound's ability to inhibit specific enzymes involved in fungal metabolism could enhance its efficacy against resistant strains.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing ethyl 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate?

  • Methodological Answer : Synthesis typically involves reacting ethyl piperidine-4-carboxylate with 4-chloro-3-nitrobenzenesulfonyl chloride under basic aqueous conditions. Key parameters include maintaining pH 9–10 using sodium carbonate (15% solution) to ensure efficient sulfonamide bond formation. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane 3:7), with chilled water used to precipitate the product . Adjusting stoichiometry (1:1 molar ratio) and reaction time (3–5 hours) improves yields.

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C-NMR : Confirm regiochemistry of the sulfonyl group and piperidine ring conformation (e.g., axial/equatorial substituents). For example, piperidine protons appear as multiplets at δ 1.2–3.5 ppm, while aromatic protons from the nitroaryl group resonate at δ 8.0–8.5 ppm .
  • IR Spectroscopy : Validate sulfonamide formation via S=O asymmetric/symmetric stretching (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z ~428) .

Q. How can solubility challenges be addressed during in vitro assays?

  • Methodological Answer : Use co-solvents like DMSO (≤5% v/v) for initial dissolution, followed by dilution in phosphate-buffered saline (pH 7.4) or methanol-water mixtures. For polar solvents, adjust pH to 4.6 using acetate buffer (6.8 g sodium acetate + 16.22 g sodium 1-octanesulfonate in 1 L water) to enhance stability .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in sulfonylated piperidines?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using OLEX2 software is critical for determining absolute configuration and non-covalent interactions (e.g., hydrogen bonding between sulfonyl oxygen and piperidine NH). Crystallization in ethanol/water (7:3) at 4°C yields suitable crystals. Refinement parameters (R-factor < 0.05) ensure accuracy .

Q. How does substituent variation on the aryl-sulfonyl group affect structure-activity relationships (SAR)?

  • Methodological Answer : Compare bioactivity of derivatives with electron-withdrawing (e.g., 4-Cl-3-NO₂) vs. electron-donating (e.g., 4-OCH₃) groups. For example:

  • Antibacterial Activity : 4-Cl-3-NO₂ derivatives show enhanced Gram-positive inhibition (MIC ~12.5 µg/mL) due to improved membrane penetration .
  • Enzyme Inhibition : Nitro groups increase sulfonamide interaction with serine proteases (e.g., 80% inhibition of trypsin at 10 µM) .

Q. What mechanistic insights explain contradictory bioactivity data across studies?

  • Methodological Answer : Discrepancies may arise from:

  • Protonation States : Piperidine nitrogen pKa (~8.5) affects binding in physiological vs. assay conditions. Use pH-adjusted buffers (e.g., Tris-HCl at pH 7.4 vs. 8.0) to validate results .
  • Metabolic Instability : Nitro-reductase enzymes in bacterial vs. mammalian systems yield divergent outcomes. LC-MS analysis of metabolites (e.g., amine derivatives) clarifies mechanisms .

Q. How can molecular docking predict interactions with biological targets?

  • Methodological Answer : Dock the compound into enzyme active sites (e.g., COX-2 or β-lactamases) using AutoDock Vina. Parameters:

  • Grid Box : Center on catalytic residues (e.g., Ser530 for COX-2).
  • Scoring Function : Analyze binding energy (ΔG ≤ -8 kcal/mol) and hydrogen bonds (e.g., sulfonyl oxygen with Arg120). Validate with MD simulations (100 ns) to assess stability .

Q. What safety protocols mitigate hazards during handling?

  • Methodological Answer :

  • Acute Toxicity : Use PPE (gloves, goggles) to avoid oral/skin exposure (H302/H315).
  • Ventilation : Maintain fume hood airflow ≥100 ft/min to limit inhalation (H335).
  • Spill Management : Neutralize with 10% sodium bicarbonate before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.